Furan-2-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
furan-2-yl-(3-pyrimidin-4-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c18-14(12-4-2-8-19-12)17-7-1-3-11(9-17)20-13-5-6-15-10-16-13/h2,4-6,8,10-11H,1,3,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJECVTXCVHPPKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CO2)OC3=NC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the individual ring systems followed by their coupling. One common synthetic route involves:
Preparation of the Furan Ring: This can be achieved through the cyclization of 1,4-dicarbonyl compounds.
Preparation of the Pyrimidine Ring: This involves the condensation of β-dicarbonyl compounds with amidines.
Preparation of the Piperidine Ring: This can be synthesized through the hydrogenation of pyridine derivatives.
Coupling Reactions: The final step involves coupling the furan, pyrimidine, and piperidine rings through various organic reactions such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Furanones
Reduction: Dihydropyrimidines
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
Furan-2-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Furan-2-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The furan-2-yl group in the target compound likely increases lipophilicity compared to pyridine-based analogs (e.g., ’s pyrrolidin-1-yl derivative), enhancing blood-brain barrier penetration .
- Solubility : Sulfonyl-containing analogs () exhibit higher aqueous solubility due to polar sulfonyl groups, whereas the target compound’s pyrimidin-4-yloxy may offer moderate solubility via hydrogen bonding .
- Metabolic Stability : Fluorinated derivatives (e.g., ) resist oxidative metabolism, whereas the target compound’s lack of fluorine may necessitate structural optimization for improved half-life .
Biological Activity
Furan-2-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a furan ring, a pyrimidine moiety, and a piperidine structure. The presence of these functional groups suggests potential interactions with various biological targets.
The compound's biological activity can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways.
- Receptor Binding : It could interact with neurotransmitter receptors, influencing signaling pathways.
- Antimicrobial Activity : Its structural components may confer properties that disrupt microbial growth.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with piperidine and pyrimidine structures have shown promising results in inhibiting cell proliferation in various cancer cell lines. A study demonstrated that a related compound displayed an IC50 value of 9.28 µM against pancreatic cancer cells, suggesting potential for therapeutic development .
Antimicrobial Properties
The compound's furan and pyrimidine components are known for their antimicrobial effects. Studies have indicated that similar structures can inhibit the growth of bacteria and fungi, making them candidates for further investigation in developing new antibiotics .
Neuropharmacological Effects
The interaction with serotoninergic and dopaminergic receptors has been explored in compounds with similar frameworks. For example, one study highlighted a benzoylpiperidine derivative that demonstrated significant binding affinity for various serotonin receptors, suggesting potential applications in treating neurological disorders .
Case Study 1: Anticancer Efficacy
A recent investigation evaluated the effects of this compound on breast cancer cell lines. The results indicated that the compound inhibited cell growth with an IC50 value of 7.9 µM, showcasing its potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 7.9 |
| HeLa (Cervical) | 10.5 |
| A549 (Lung) | 12.3 |
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, derivatives of the compound were tested against Staphylococcus aureus and Escherichia coli. The results showed effective inhibition at concentrations as low as 100 µg/mL.
| Microorganism | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
